![molecular formula C11H5BrCl2N4 B565723 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 CAS No. 1246816-61-4](/img/structure/B565723.png)
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3
Overview
Description
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is a chemical compound with the molecular formula C11H5BrCl2N4. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and pyrimidine groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 typically involves the reaction of 5-bromo-4,6-dichloro-2-pyrimidine with p-phenylenediamine in an appropriate solvent. The reaction conditions can be optimized based on the specific requirements of the reaction system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium bicarbonate: for neutralization reactions.
Palladium on carbon: for catalytic hydrogenation.
Dimethyl carbonate: for methylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile: A non-labeled version of the compound.
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C2: A similar compound with a different isotopic labeling.
Uniqueness
The uniqueness of 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 lies in its isotopic labeling, which makes it particularly useful in tracing studies and in understanding the metabolic pathways of related compounds .
Properties
IUPAC Name |
4-[(5-bromo-4,6-dichloro(4,5,6-13C3)pyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)/i8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKXTGKGMPSTG-SKMPNTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC2=N[13C](=[13C]([13C](=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)
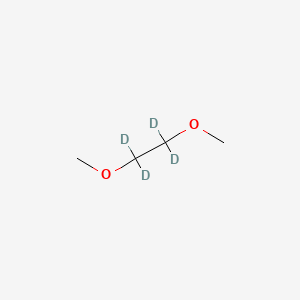
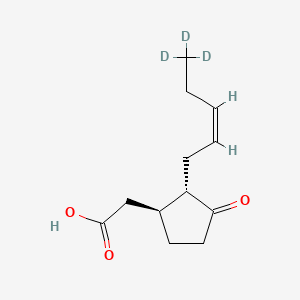

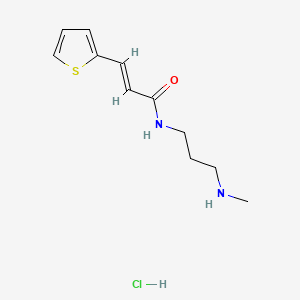

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
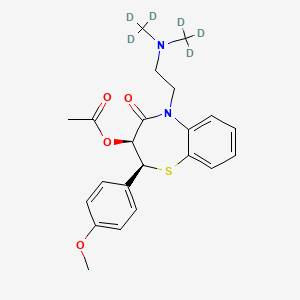

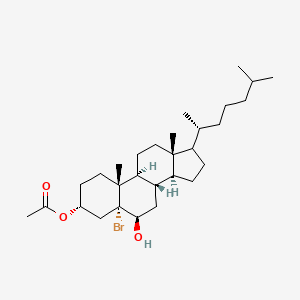
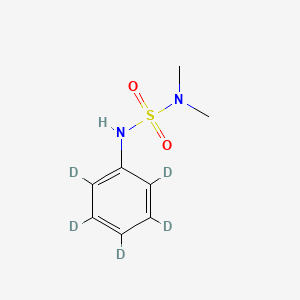
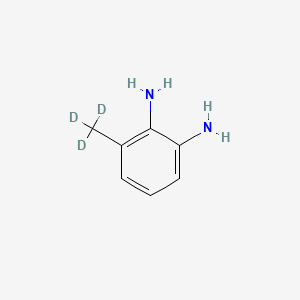

![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
